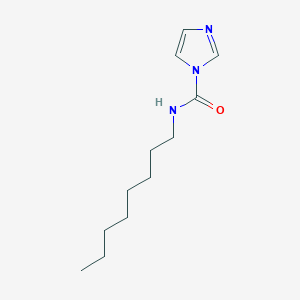

N-octyl-1H-imidazole-1-carboxamide

Description

Contextual Significance of Imidazole (B134444) and its Derivatives in Contemporary Chemical Science

The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a structure of profound importance in chemical and biological sciences. nih.govresearchgate.nettsijournals.com First synthesized in 1858, this seemingly simple molecule exhibits a unique combination of properties that make it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its aromaticity lends it stability, while the presence of two nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, as well as a base and a weak acid. nih.govtsijournals.comnumberanalytics.com This amphoteric nature is crucial for its role in biological systems, most notably as a key component of the amino acid histidine, which is integral to the catalytic activity of many enzymes. nih.govtsijournals.com

The versatility of the imidazole nucleus is further demonstrated by its presence in a wide array of naturally occurring and synthetic compounds with diverse biological activities. ijpsjournal.combiomedpharmajournal.org These include antifungal, antibacterial, anticancer, anti-inflammatory, and antihypertensive agents. nih.govijpsjournal.com The ability of the imidazole ring to engage in various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, underpins its capacity to bind effectively to a multitude of biological targets. nih.gov Consequently, the synthesis and functionalization of imidazole derivatives continue to be a vibrant area of research, aimed at the discovery of new therapeutic agents and functional materials. researchgate.net

A selection of notable imidazole-containing compounds and their applications are highlighted in the table below:

| Compound Name | Therapeutic Area/Application |

| Histidine | Amino acid, component of proteins |

| Histamine | Neurotransmitter, mediator of immune responses |

| Biotin | Vitamin, coenzyme for carboxylase enzymes |

| Metronidazole | Antibacterial and antiprotozoal drug |

| Omeprazole | Proton pump inhibitor for treating acid reflux |

| Methotrexate | Anticancer and antirheumatic drug |

| Losartan | Angiotensin II receptor blocker for hypertension |

Overview of the Imidazole Carboxamide Scaffold in Advanced Organic and Medicinal Chemistry Research

The incorporation of a carboxamide group onto the imidazole ring gives rise to the imidazole carboxamide scaffold, a structural motif that has garnered significant interest in medicinal chemistry. The carboxamide linkage is a common feature in many biologically active molecules, including peptides and proteins, and its introduction to the imidazole core can enhance binding to biological targets and modulate physicochemical properties.

Research into imidazole carboxamides has revealed their potential as inhibitors of various enzymes and receptors. For instance, asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as inhibitors of the SARS-CoV-2 main protease, a critical enzyme for viral replication. rsc.org Furthermore, studies on N-acyl-1H-imidazole-1-carbothioamides, which are structurally related to imidazole carboxamides, have demonstrated their potential as antioxidant, antibacterial, and antifungal agents. nih.govresearchgate.net These findings underscore the utility of the imidazole carboxamide scaffold as a template for the design of new therapeutic agents.

The synthetic versatility of the imidazole carboxamide core allows for the introduction of a wide range of substituents at various positions, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. The synthesis of these compounds can be achieved through various routes, often involving the coupling of an imidazole-containing carboxylic acid or its activated derivative with an appropriate amine. google.com

Rationale for Investigating N-octyl-1H-imidazole-1-carboxamide within Current Scientific Paradigms

The specific compound, this compound, combines the well-established imidazole carboxamide scaffold with an N-octyl substituent. While specific research on this particular molecule is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the properties of its constituent parts.

The N-octyl group is a lipophilic, eight-carbon alkyl chain. The introduction of such a group is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, which in turn influences its solubility, membrane permeability, and pharmacokinetic properties. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or the cell membranes of microorganisms. This could be particularly advantageous in the development of new antimicrobial or centrally-acting agents.

Therefore, the investigation of this compound is warranted to explore how the addition of the octyl chain impacts the known biological activities associated with the imidazole carboxamide core. Research into this compound could aim to:

Synthesize and characterize the molecule to establish its physicochemical properties.

Evaluate its biological activity across a range of assays, including antimicrobial, antifungal, and anticancer screens.

Conduct structure-activity relationship (SAR) studies by synthesizing and testing analogues with varying alkyl chain lengths to understand the influence of lipophilicity on biological activity.

Investigate its potential as a molecular probe or tool compound for studying biological processes where membrane interactions are important.

The chemical properties of the related compound, 1-octylimidazole, are summarized in the table below, providing a reference point for the potential properties of this compound.

| Property | Value (for 1-octylimidazole) | Reference |

| Molecular Formula | C11H20N2 | nih.gov |

| Molecular Weight | 180.29 g/mol | nih.gov |

| XLogP3-AA | 3.4 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 7 | nih.gov |

The systematic exploration of this compound and its analogues holds the potential to yield novel compounds with tailored properties for a variety of applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

93605-62-0 |

|---|---|

Molecular Formula |

C12H21N3O |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-octylimidazole-1-carboxamide |

InChI |

InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-8-14-12(16)15-10-9-13-11-15/h9-11H,2-8H2,1H3,(H,14,16) |

InChI Key |

SKUWNJBAAZWAQF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Octyl 1h Imidazole 1 Carboxamide and Analogous Structures

Classical and Modern Synthetic Approaches to Imidazole (B134444) Derivatives

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, prompting the development of numerous methods for its synthesis and functionalization. nih.govmdpi.com

Strategies for Imidazole Ring Construction

The formation of the imidazole core can be achieved through various synthetic routes, ranging from historical name reactions to modern multicomponent strategies. The classical Debus synthesis, first reported in 1858, involves the reaction of glyoxal, formaldehyde, and ammonia. mdpi.com While historically significant, modern approaches often provide higher yields and greater substituent diversity.

Multicomponent reactions (MCRs) are highly efficient for creating molecular complexity in a single step. The Debus-Radziszewski reaction, an MCR employing α-dicarbonyl compounds, aldehydes, and ammonia, is a prominent example. researchgate.net Numerous catalytic systems have been developed to enhance the efficiency and scope of these reactions. For instance, catalysts like Cr2O3, TiO2, and various nanocomposites have been successfully used in the synthesis of polysubstituted imidazoles under microwave irradiation or solvent-free conditions. researchgate.netresearchgate.net Other modern methods include the ruthenium-catalyzed oxidation of alkynes and metal-free, acid-catalyzed oxidation and coupling reactions. nih.gov

| Method | Key Reactants | Typical Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | Often requires heating | Historical significance, uses simple starting materials | mdpi.com |

| Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Acid or base catalysis | Versatile for 2,4,5-trisubstituted imidazoles | researchgate.net |

| Multicomponent Synthesis | Benzil, Aldehydes, Ammonium (B1175870) Acetate (B1210297) | Cr₂O₃, NiCoFe₂O₄, TiO₂, Fe₃O₄@SiO₂/BNC | High efficiency, atom economy, catalyst reusability | researchgate.netnih.gov |

| From Vinyl Azides | Vinyl Azide, Aldehyde, Amine | Benzoic acid (metal-free) | High functional group compatibility, avoids toxic waste | organic-chemistry.org |

| From α-Nitroepoxides | α-Nitroepoxide, Cyanamide, Amine | Mild conditions, no additives required | Domino reaction providing functionalized 2-aminoimidazoles | organic-chemistry.org |

Regioselective Functionalization of the Imidazole Core

Once the imidazole ring is formed, its selective functionalization is crucial for building complex target molecules. The reactivity of the imidazole C-H bonds varies, with the C2 position being the most acidic and the C5 position being highly susceptible to electrophilic substitution. nih.gov

Advanced methods allow for the sequential and regioselective arylation of all three C-H bonds of the imidazole core. nih.govacs.org This is often achieved using palladium catalysis in conjunction with a directing or protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov This strategy enables the use of aryl bromides and even less expensive aryl chlorides as coupling partners. nih.govacs.org

The regioselectivity of N-alkylation on unsymmetrical imidazoles is influenced by a combination of steric and electronic factors, as well as the reaction conditions. otago.ac.nz In basic media, alkylation typically occurs at the sterically less hindered and electronically less deactivated nitrogen atom. otago.ac.nz Under neutral conditions, the tautomeric equilibrium of the imidazole ring can play a dominant role in determining the product ratio. otago.ac.nz For specific substitution patterns, a regioselective synthesis of 1,4-disubstituted imidazoles has been developed involving a double aminomethylenation of a glycine (B1666218) derivative followed by a transamination/cyclization cascade. rsc.org

Synthesis of Imidazole Carboxamide Moieties

The formation of the N-octyl-1H-imidazole-1-carboxamide requires the precise construction of a carboxamide bond linked to the N1 position of the imidazole ring.

Carboxamide Bond Formation Strategies in Imidazole Derivatives

Creating an amide bond typically involves the activation of a carboxylic acid or the use of a reactive carbonyl equivalent. A widely used and effective reagent for this purpose is N,N'-Carbonyldiimidazole (CDI). youtube.com CDI activates a carboxylic acid by forming a highly reactive acyl-imidazolide intermediate, which then readily reacts with an amine to form the desired amide bond. This method is valued for its mild conditions and the clean byproducts, imidazole and CO2. youtube.com

Other methods for forming amide bonds in heterocyclic systems include direct condensation using agents like phosphorus oxychloride (POCl3), which bypasses the need to form an acid chloride intermediate. For coupling with particularly electron-deficient amines, a combination of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has proven effective in activating the carboxylic acid partner. researchgate.net

A plausible and direct route to N-substituted-1H-imidazole-1-carboxamides involves the reaction of imidazole with an appropriate isocyanate. For the target molecule, this would involve the direct reaction of imidazole with octyl isocyanate. This reaction typically proceeds by the nucleophilic attack of the imidazole N1 on the central carbon of the isocyanate.

N-Substitution Methodologies: Incorporating the N-octyl Chain

The title compound, this compound, features an octyl group attached to the amide nitrogen, not the imidazole ring itself. However, the synthesis of analogous structures often involves the N-alkylation of the imidazole core as a key step.

The incorporation of an N-alkyl chain, such as an octyl group, onto the imidazole ring is a common transformation. This is generally achieved by reacting imidazole with an alkyl halide (e.g., 1-bromooctane) in the presence of a base. nih.gov Phase-transfer catalysis (PTC) provides an efficient methodology for the N-alkylation of imidazoles, promoting reactions between the water-insoluble organic substrate and aqueous base. tandfonline.com Furthermore, solid basic catalysts, such as alkaline-exchanged carbons, have been used for the N-alkylation of imidazole in dry media. researchgate.net For example, cesium-containing carbons have shown high activity in the alkylation of imidazole with 1-bromobutane, a reaction that can be extrapolated to longer-chain halides. researchgate.net

Catalytic Approaches in Imidazole Carboxamide Synthesis

Catalysis is integral to the modern synthesis of imidazole carboxamides, enhancing efficiency, selectivity, and sustainability at every stage, from ring formation to final functionalization.

The construction of the imidazole ring itself is frequently catalyzed. Heterogeneous catalysts like Cr2O3 and TiO2 under microwave conditions, or nanocomposites such as Fe3O4@SiO2/BNC, are used for multicomponent reactions, offering advantages like high yields and easy catalyst recovery. researchgate.netnih.gov Homogeneous catalysts, including copper salts, Lewis acids like erbium triflate, and even metal-free organocatalysts like benzoic acid, are also employed for specific ring-forming strategies. organic-chemistry.orgnih.gov

| Synthetic Step | Catalyst Type | Example Catalyst | Function | Reference |

|---|---|---|---|---|

| Ring Construction | Heterogeneous Metal Oxide | Cr₂O₃, TiO₂ | Facilitates multicomponent condensation | researchgate.net |

| Ring Construction | Homogeneous Metal Salt | Cu(II) salts, Er(OTf)₃ | Catalyzes cyclization and condensation reactions | organic-chemistry.orgnih.gov |

| Ring Construction | Metal-Free Organocatalyst | Benzoic Acid | Catalyzes multicomponent reaction of vinyl azides | organic-chemistry.org |

| C-H Functionalization | Transition Metal Complex | Palladium complexes | Enables regioselective C-H arylation | nih.govacs.org |

| N-Alkylation | Phase-Transfer Catalyst | Quaternary ammonium salts | Facilitates reaction between aqueous and organic phases | tandfonline.com |

| N-Alkylation | Heterogeneous Basic Catalyst | Alkali-doped carbons (e.g., Cs-Carbon) | Provides a solid base for alkylation reactions | researchgate.net |

| Carboxamide Formation | Activating Agent | CDI, POCl₃ | Activates carboxylic acid for nucleophilic attack | youtube.com |

Transition Metal-Catalyzed Reactions for Imidazole Derivatives

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic compounds like imidazole derivatives. These methods offer high efficiency and functional group tolerance under relatively mild conditions. chemrxiv.org

Various transition metals, including palladium (Pd), copper (Cu), nickel (Ni), and rhodium (Rh), have been successfully employed in the synthesis of imidazoles. chemrxiv.orgmdpi.comliv.ac.uk For instance, nickel-catalyzed cross-coupling reactions have been developed for the acylation of aryl bromides with acyl-imidazoles, providing a route to functionalized ketone derivatives. chemrxiv.org This type of reaction showcases the utility of acyl imidazoles as versatile coupling partners. chemrxiv.org

Copper-catalyzed reactions are also prominent, enabling the formation of substituted imidazoles through various pathways, including the coupling of amidines with terminal alkynes. organic-chemistry.org These reactions often proceed with high regioselectivity, allowing for precise control over the substitution pattern of the imidazole ring. rsc.org Furthermore, palladium-catalyzed C-H arylation has been utilized for the synthesis of imidazole-4-carboxamide derivatives, demonstrating the power of direct functionalization of the imidazole core. researchgate.net

The choice of catalyst and reaction conditions is crucial for the successful synthesis of a specific imidazole derivative. For example, the synthesis of polysubstituted imidazoles can be achieved through multicomponent reactions catalyzed by chromium oxide (Cr2O3) nanoparticles under microwave irradiation. researchgate.net This method offers advantages such as high efficiency and the use of water as a green solvent. researchgate.net

Here is a table summarizing various transition metal-catalyzed reactions for the synthesis of imidazole derivatives:

| Catalyst System | Reactants | Product Type | Key Features |

| NiI2 / bipy / Zn | Acyl-imidazoles and Aryl bromides | Alkyl-aryl ketones | Cost-efficient, broad substrate scope. chemrxiv.org |

| CuCl2·2H2O / Pyridine | Amidines and Terminal alkynes | 1,2,4-Trisubstituted imidazoles | High regioselectivity. organic-chemistry.org |

| Pd(OAc)2 / Ag2CO3 | Imidazole and Aryl halides | Arylated imidazoles | Direct C-H functionalization. mdpi.comresearchgate.net |

| Cr2O3 nanoparticles | Aromatic aldehydes, Ammonium acetate, Benzil | Polysubstituted imidazoles | Microwave-assisted, green solvent. researchgate.net |

Organocatalytic and Biocatalytic Pathways for Imidazole Carboxamide Synthesis

In addition to transition metal catalysis, organocatalytic and biocatalytic methods have emerged as powerful alternatives for the synthesis of imidazole derivatives, offering mild reaction conditions and high stereoselectivity.

Organocatalysis, the use of small organic molecules as catalysts, has been successfully applied to the synthesis of chiral benzimidazole (B57391) derivatives. researchgate.net These reactions often proceed with high enantioselectivity, providing access to biologically important molecules. For instance, pyrrolidine (B122466) and silica-immobilized piperazine (B1678402) have been used as organocatalysts for the ligation of nucleobase-containing aldehydes with ketones. researchgate.net

Biocatalysis, which utilizes enzymes or whole-cell systems, offers an environmentally friendly and cost-effective approach to imidazole synthesis. nih.gov For example, a biocatalytic method for the production of imidazole-4-acetic acid from L-histidine has been developed using an E. coli whole-cell biocatalyst. nih.gov This process is promising for industrial-scale production due to its green nature. nih.gov Enzymes like pyridoxal-5'-phosphate (PLP)-dependent aldolases have also been engineered to catalyze the synthesis of diverse 1,2-amino alcohols containing heteroaromatic pharmacophores, including imidazole. acs.org

A summary of organocatalytic and biocatalytic approaches is presented in the table below:

| Catalytic System | Reactants | Product Type | Key Features |

| Pyrrolidine / Silica-immobilized piperazine | Nucleobase-containing aldehydes and Ketones | Chiral benzimidazole derivatives | High enantioselectivity. researchgate.net |

| E. coli whole-cell biocatalyst (mL-AAD) | L-Histidine | Imidazole-4-acetic acid | Environmentally friendly, cost-effective. nih.gov |

| PLP-dependent aldolase | (2-azaaryl)methanamines and Aldehydes | Chiral 1,2-amino alcohols with imidazole moiety | High stereoselectivity. acs.org |

Purification and Isolation Techniques for this compound

The purification and isolation of this compound and its analogs are critical steps to obtain a product of high purity. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities.

A common procedure for the purification of N-substituted imidazoles involves extraction and chromatography. For instance, in the synthesis of 1-(n-octyl)imidazole, the crude product was dissolved in an organic solvent like dichloromethane (B109758) (CH2Cl2) and washed with water to remove water-soluble impurities such as unreacted imidazole, sodium bromide (NaBr), and sodium hydroxide (B78521) (NaOH). rsc.org The organic fractions are then collected, dried over an anhydrous salt like sodium sulfate (B86663) (Na2SO4), and the solvent is evaporated to yield the purified product. rsc.org

Column chromatography is a widely used technique for the purification of imidazole derivatives. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) is crucial for achieving good separation. The polarity of the eluent is often gradually increased to elute compounds with different polarities.

In some cases, recrystallization can be employed to obtain highly pure crystalline solids. This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. For example, a standard sample of 5-amino-N4-(1,1-dimethylethyl)-N1-methyl-1H-imidazole-1,4-dicarboxamide was prepared by recrystallization from a mixture of ethyl acetate (EtOAc) and water. google.com

The following table outlines common purification techniques:

| Technique | Principle | Application Example |

| Extraction | Partitioning of a compound between two immiscible liquid phases based on its solubility. | Washing a dichloromethane solution of 1-(n-octyl)imidazole with water to remove inorganic salts and unreacted imidazole. rsc.org |

| Column Chromatography | Separation of components of a mixture based on their differential adsorption on a stationary phase. | Purification of imidazole-4-carboxylates on a silica gel column. nih.gov |

| Recrystallization | Purification of a solid compound by dissolving it in a suitable solvent at a high temperature and allowing it to crystallize upon cooling. | Preparation of a pure sample of an imidazole dicarboxamide derivative by recrystallization from ethyl acetate/water. google.com |

Spectroscopic Characterization Methodologies for this compound

The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools used for this purpose. researchgate.netresearchgate.netnih.govasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are essential for the characterization of imidazole derivatives. researchgate.netresearchgate.netnih.govasianpubs.org

In the ¹H NMR spectrum of an N-substituted imidazole, the protons on the imidazole ring typically appear as distinct signals in the aromatic region. For example, in 1-(n-octyl)imidazole, the imidazole protons appear as singlets around δ 7.60, 7.14, and 6.86 ppm in d6-DMSO. rsc.org The protons of the n-octyl chain will show characteristic signals in the aliphatic region, with the methylene (B1212753) group attached to the imidazole nitrogen appearing as a triplet. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the imidazole ring and the carboxamide group will have characteristic chemical shifts.

A representative table of expected ¹H NMR chemical shifts for a compound like N-octyl-1H-imidazole is provided below:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C2-H | ~7.7 | s |

| Imidazole C4-H & C5-H | ~7.1 | s |

| N-CH₂ (octyl) | ~3.9 | t |

| Other CH₂ (octyl) | ~1.2-1.7 | m |

| CH₃ (octyl) | ~0.8 | t |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the C=O stretching of the carboxamide group, N-H stretching (if present), and C-N stretching vibrations would be expected. The C=O stretching vibration of an amide typically appears in the region of 1630-1680 cm⁻¹. The vibrations of the imidazole ring also give rise to characteristic bands in the fingerprint region.

The IR spectrum of imidazole itself shows characteristic peaks, and these can be compared with the spectrum of the substituted derivative to identify changes due to functionalization. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. researchgate.netresearchgate.netnih.govasianpubs.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, cleavage of the octyl chain or the carboxamide group can lead to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the molecular formula.

X-ray Diffraction (XRD) Analysis (for Crystalline Forms)

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of this compound, which may exist in a crystalline solid form, XRD analysis would be indispensable for elucidating its three-dimensional structure, understanding intermolecular interactions, and confirming its polymorphic form. While specific crystallographic data for this compound is not widely published, the analysis of analogous imidazole-containing structures provides a clear framework for the expected methodologies and the nature of the data that would be obtained.

The fundamental principle of XRD lies in the scattering of X-rays by the electron clouds of atoms within a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are diffracted in specific directions, creating a unique diffraction pattern of varying intensities. This pattern is a fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, researchers can deduce the arrangement of atoms within the crystal.

For a crystalline form of this compound, single-crystal X-ray diffraction would be the preferred method for a detailed structural determination. This technique involves mounting a small, high-quality crystal and rotating it in a beam of X-rays. The resulting diffraction data allows for the determination of the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom within the unit cell.

Key structural features of interest that would be revealed by XRD analysis of this compound include:

Conformation of the Octyl Chain: The arrangement of the flexible n-octyl group in the solid state, including any folding or extended conformations.

Orientation of the Imidazole Ring: The planarity and orientation of the imidazole ring relative to the carboxamide group.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, which are expected to play a significant role in the crystal packing. The nitrogen atoms of the imidazole ring and the amide group can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor.

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound, which can have different physical properties. XRD is the definitive method for identifying and characterizing polymorphs.

The analysis of related imidazole derivatives highlights the type of structural information that can be obtained. For instance, studies on the crystal structure of 1H-imidazole-1-methanol have revealed a monoclinic crystal system (space group P21/n) with distinct hydrogen bonding patterns that lead to the formation of supramolecular structures. nsf.gov Similarly, research on benzimidazole derivatives often details the intricate network of intermolecular interactions that dictate their solid-state properties. nih.govrsc.org

Illustrative Crystallographic Data for an Analogous Imidazole Compound

The following table presents hypothetical crystallographic data for an analogous imidazole-containing compound to illustrate the type of information obtained from a single-crystal XRD analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 98.76(2) |

| γ (°) | 90 |

| Volume (ų) | 1334.5(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | 0.045 |

This data is illustrative and does not represent this compound.

Theoretical and Computational Investigations of N Octyl 1h Imidazole 1 Carboxamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the properties and behavior of molecules. For imidazole (B134444) derivatives, these methods have been employed to explore their electronic landscapes and reactivity patterns.

The electronic structure of the imidazole ring is a key determinant of its chemical behavior. The imidazole ring is an amphoteric and highly polar compound that is soluble in water. nih.gov It possesses two nitrogen atoms with different electronic characteristics: one pyrrole-type nitrogen (N-1) and one pyridine-type nitrogen (N-3). globalresearchonline.net The N-1 nitrogen is part of the aromatic sextet, making it less available for electrophilic attack, while the N-3 nitrogen has a lone pair of electrons that is more readily available for protonation, making it the basic site. globalresearchonline.net

Studies on imidazole and imidazolium (B1220033) in aqueous solutions using X-ray emission spectroscopy (XES) and resonant inelastic soft X-ray scattering (RIXS) have revealed distinct electronic fingerprints. rsc.org These investigations, supported by calculations, show that hydrogen bonding in aqueous solutions has a relatively small influence on the core electronic structure of the imidazole and imidazolium species. rsc.org The inherent electronic properties of the imidazole ring, such as its aromaticity and the differential reactivity of its nitrogen atoms, are largely maintained. nih.govglobalresearchonline.net

Quantum chemical investigations on other imidazole derivatives, such as N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide, have utilized methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with various basis sets to correlate calculated NMR chemical shifts with experimental data, showing strong linear relationships. researchgate.net Such studies provide a basis for predicting the spectroscopic properties of related molecules like N-octyl-1H-imidazole-1-carboxamide.

Table 1: Calculated and Experimental Chemical Shifts for a Related Imidazole Derivative Data adapted from a study on N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide. researchgate.net

| Atom | Experimental Shift (ppm) | Calculated Shift (HF/6-31G(d)) (ppm) |

| C2 | 145.2 | 148.9 |

| C4 | 138.1 | 141.2 |

| C5 | 115.9 | 118.5 |

| N1-CH3 | 34.2 | 35.1 |

| N-CH3 | 29.8 | 30.5 |

Computational models are instrumental in mapping the reaction pathways of imidazole-containing compounds. For instance, the synthesis of imidazole derivatives through methods like the Debus–Radziszewski synthesis, which involves the condensation of α-diketones and aldehydes with ammonia, has been rationalized through mechanistic studies. beilstein-journals.org

The tautomerism of the imidazole ring, where a proton can shift between the two nitrogen atoms, is a key aspect of its reactivity. nih.gov DFT and NMR studies on 1-H-imidazole-2-carboxamide have indicated the existence of prototropic tautomers and have proposed an intramolecular mechanism for this tautomerization. nih.gov This dynamic behavior is crucial for its interaction with other molecules, including its ability to form hydrogen-bonded dimers. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand might interact with a biological target. Numerous studies have employed molecular docking to investigate the binding of imidazole derivatives to various protein targets.

For example, new 2-substituted-N-[4-(1H-imidazole-1-yl) phenyl] acetamide (B32628) derivatives have been synthesized and their antifungal activity evaluated. mdpi.com Molecular docking studies of the most active compound against lanosterol (B1674476) 14α-demethylase (CYP51) revealed significant interactions, helping to explain its mechanism of action. mdpi.com Similarly, imidazole derivatives have been docked against the SARS-CoV-2 main protease to assess their potential as antiviral agents. nih.gov In another study, imidazole and benzimidazole (B57391) derivatives linked to ethionamide (B1671405) were designed as antituberculosis agents, and molecular docking was used to confirm their interaction with the InhA enzyme. nih.gov

For this compound, molecular docking could be used to predict its binding affinity and mode of interaction with potential biological targets. The octyl chain would likely contribute to hydrophobic interactions within a binding pocket, while the imidazole and carboxamide moieties could participate in hydrogen bonding and other polar interactions.

Table 2: Examples of Molecular Docking Studies on Imidazole Derivatives

| Imidazole Derivative Class | Target Protein | Predicted Binding Affinity (Example) | Reference |

| 2-substituted-N-[4-(1H-imidazole-1-yl) phenyl] acetamides | Lanosterol 14α-demethylase (CYP51) | - | mdpi.com |

| Imidazole derivatives based on 7-chloro-4-aminoquinoline | SARS-CoV-2 main protease | -8.2 kcal/mol (for most active) | nih.gov |

| Imidazole and benzimidazole linked ethionamides | M. tuberculosis InhA | - | nih.gov |

| N-substituted sulfonamides | Carbonic anhydrase (1AZM) | -6.8 to -8.2 kcal/mol | nih.gov |

The three-dimensional conformation of a molecule is critical to its function. Conformational analysis of imidazole-containing compounds has revealed important structural features. Aromatic amides with an imidazole ring have been shown to exist as a mixture of cis and trans conformers, with the ratio being influenced by substituents and the surrounding environment. nih.gov For example, N-methylated imidazole-substituted amides were found to exist mainly in the cis conformation in solution. nih.gov

Computational studies on heme complexes with axially coordinated imidazoles have shown that the orientation of the imidazole planes is determined by electrostatic interactions with the heme propionic acid groups and the surrounding dielectric medium. nih.gov Furthermore, DFT studies on imidazole-amino acids have demonstrated that changes in tautomeric form and pH can induce significant conformational switches. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential tools in medicinal chemistry for identifying the key structural features responsible for the biological activity of a series of compounds. These models can then be used to predict the activity of new, unsynthesized molecules.

Several QSAR studies have been performed on imidazole derivatives. For instance, 2D and 3D QSAR studies on imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists have identified key descriptors that correlate with their biological activity. nih.gov The best 2D-QSAR model showed a good correlation between descriptors like the count of methyl groups, chain count, and H-acceptor count, and the antagonist activity. nih.gov In another study, a 2D-QSAR model was developed for 4-phenoxypyridine (B1584201) derivatives containing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties as antitumor agents, which also showed good predictive capability.

While a specific SAR or QSAR model for this compound is not available, these studies on related structures suggest that a systematic variation of the N-octyl chain length and substitution on the imidazole ring, coupled with biological testing and computational modeling, could lead to the development of a predictive QSAR model for this class of compounds. Such a model would be invaluable for designing new analogs with optimized properties.

Derivatization Strategies for Modulating Compound Activity

The molecular scaffold of this compound presents several key regions amenable to chemical modification to modulate its biological activity. Derivatization strategies primarily focus on three areas: the N-octyl chain, the imidazole ring, and the carboxamide group. Each of these can be systematically altered to explore the structure-activity relationships (SAR) and optimize the compound's properties.

Modification of the N-octyl Chain: The lipophilicity and steric bulk of the N-octyl chain are critical determinants of the molecule's interaction with biological targets and its pharmacokinetic profile. Strategies for modifying this chain include:

Varying Chain Length: Shortening or lengthening the alkyl chain can influence how the molecule fits into a binding pocket and its membrane permeability.

Introducing Unsaturation: The incorporation of double or triple bonds can alter the chain's conformation and electronic properties.

Branching: Introducing alkyl branches can increase steric hindrance and affect metabolic stability.

Cyclization: Converting the linear octyl chain into a cyclic analog, such as a cyclohexyl or cyclooctyl group, can impose conformational rigidity.

Functionalization: The terminal end of the octyl chain can be functionalized with various groups, such as hydroxyl, amino, or carboxyl groups, to introduce new hydrogen bonding capabilities or ionic interactions.

Substitution on the Imidazole Ring: The imidazole ring is a versatile scaffold that can be substituted at various positions to fine-tune the electronic and steric properties of the molecule. Key derivatization approaches include:

Alkylation and Arylation: Introduction of small alkyl groups (e.g., methyl, ethyl) or aryl groups (e.g., phenyl) at the C2, C4, or C5 positions of the imidazole ring can modulate the molecule's size, shape, and lipophilicity.

Halogenation: The addition of halogen atoms (F, Cl, Br, I) can alter the electronic distribution within the ring and potentially introduce halogen bonding interactions with a target.

Introduction of Electron-Withdrawing or -Donating Groups: Groups such as nitro (-NO2) or cyano (-CN) as electron-withdrawing groups, or amino (-NH2) or methoxy (B1213986) (-OCH3) as electron-donating groups, can significantly impact the pKa of the imidazole ring and its ability to participate in hydrogen bonding.

Modification of the Carboxamide Linker: The N-carboxamide group is a crucial linker that can be modified to alter the molecule's hydrogen bonding capacity and conformational flexibility.

N-Alkylation/Arylation: Replacing the hydrogen on the carboxamide nitrogen with alkyl or aryl groups can prevent it from acting as a hydrogen bond donor and introduce steric bulk.

Bioisosteric Replacement: The carboxamide group can be replaced with other functional groups that have similar physicochemical properties, such as a sulfonamide, a reverse amide, or a thioamide. For instance, the synthesis of N-acyl-1H-imidazole-1-carbothioamides has been reported, which involves the replacement of the carbonyl oxygen with a sulfur atom. researchgate.net

A summary of potential derivatization strategies and their rationales is presented in the table below.

| Modification Site | Derivatization Strategy | Rationale for Modulating Activity | Potential Analogs |

| N-octyl Chain | Varying chain length | Optimize lipophilicity and steric fit | N-butyl-1H-imidazole-1-carboxamide, N-dodecyl-1H-imidazole-1-carboxamide |

| Imidazole Ring | Halogenation at C4/C5 | Alter electronic properties, introduce halogen bonding | N-octyl-4-chloro-1H-imidazole-1-carboxamide |

| Imidazole Ring | Phenyl substitution at C2 | Increase steric bulk and introduce pi-stacking interactions | N-octyl-2-phenyl-1H-imidazole-1-carboxamide |

| Carboxamide Linker | Thionation | Modify hydrogen bonding capacity and electronic character | N-octyl-1H-imidazole-1-carbothioamide |

| Carboxamide Linker | N-methylation | Remove hydrogen bond donor, increase lipophilicity | N-methyl-N-octyl-1H-imidazole-1-carboxamide |

Predictive Modeling for Novel Analogs of this compound

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for designing novel analogs of this compound with enhanced activity. nih.gov QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the virtual screening of new designs and prioritizes the synthesis of the most promising candidates.

The development of a robust QSAR model for this compound analogs would involve several key steps:

Data Set Compilation: A dataset of this compound derivatives with their experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, including:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and structural keys (e.g., MACCS keys).

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Model Building and Validation: Various statistical and machine learning methods can be employed to build the QSAR model. These include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). The predictive power of the model is rigorously assessed through internal and external validation techniques.

For imidazole-based compounds, QSAR studies have successfully identified key structural features that influence their biological activity. For example, in a study of imidazole-5-carboxylic acid derivatives, descriptors such as the count of methyl groups, chain count, and H-acceptor count were found to be beneficial for activity. nih.gov Another study on gemini (B1671429) imidazolium surfactants used descriptors calculated by the Mordred software to develop a QSAR model for antifungal activity. japsonline.com

A hypothetical QSAR model for this compound analogs could be developed using a similar approach. The table below illustrates the types of descriptors that could be relevant and the statistical parameters used to evaluate the model's quality.

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Constitutional | Molecular Weight | Correlates with size and general bioavailability trends. |

| Topological | Balaban J index | Encodes information about the degree of branching in the molecule. |

| Geometrical | Molecular Surface Area | Relates to the molecule's ability to interact with a receptor surface. |

| Electronic | Dipole Moment | Influences long-range interactions with polar receptors. |

| Quantum-Chemical | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

The quality and predictive ability of a QSAR model are assessed using several statistical metrics.

| Statistical Parameter | Description | Acceptable Value |

| r² (Coefficient of Determination) | Represents the proportion of variance in the biological activity that is predictable from the descriptors for the training set. | > 0.6 |

| q² (Cross-validated r²) | A measure of the model's internal predictive ability, typically calculated using leave-one-out cross-validation. | > 0.5 |

| pred_r² (External r²) | Measures the model's predictive power on an external test set of compounds not used in model development. | > 0.5 |

By leveraging such predictive models, the design of novel this compound analogs can be guided by data-driven hypotheses, accelerating the discovery of compounds with improved activity profiles.

Advanced Applications and Mechanistic Studies of N Octyl 1h Imidazole 1 Carboxamide

Catalytic Applications of Imidazole (B134444) Carboxamide Derivatives

The imidazole moiety is a versatile component in catalysis, participating in various catalytic systems, including those involving transition metals and organocatalysis.

Role as Ligands in Transition Metal Catalysis

Imidazole and its derivatives are crucial ligands in transition metal catalysis due to the coordinating ability of their nitrogen atoms. nih.gov These nitrogen atoms can bind to metal ions, forming stable complexes that act as catalysts. nih.govwikipedia.org The electronic properties and steric hindrance of the imidazole ligand can be fine-tuned by altering the substituents on the imidazole ring, thereby influencing the activity and selectivity of the metal catalyst.

For instance, bimetallic nickel complexes featuring imidazole-based phenolate (B1203915) ligands have been shown to be effective catalysts for the copolymerization of carbon dioxide with epoxides. rsc.org The imidazole moiety is key in constructing these structurally well-defined catalysts. rsc.org Kinetic studies of such systems have revealed a first-order dependence on both the metal complex and the cyclohexene (B86901) oxide (CHO) concentrations, highlighting the integral role of the imidazole-containing ligand in the catalytic cycle. rsc.org

The versatility of imidazole as a ligand is further demonstrated by its ability to form complexes with a wide range of transition metals, including iron, cobalt, nickel, zinc, copper, and ruthenium. wikipedia.org The geometry of these complexes can vary from octahedral to square planar and tetrahedral, depending on the metal ion and the number of imidazole ligands. wikipedia.org This structural diversity allows for the design of catalysts with specific properties for various chemical transformations.

Table 1: Examples of Imidazole Derivatives in Transition Metal Catalysis

| Imidazole Derivative Type | Metal | Catalytic Application | Reference |

| Imidazole-based phenolate ligands | Nickel | Copolymerization of CO2 and epoxides | rsc.org |

| (Pyridyl)imidazole ligands | Iron, Cobalt, Ruthenium, Osmium, Vanadium | Redox mediators in enzyme-based electrochemical sensors | google.com |

| Histidine (an imidazole derivative) | Various | Biological catalysis | wikipedia.org |

Development of Organocatalytic Systems

Imidazole and its derivatives can also function as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. Imidazole's ability to act as a nucleophile and a base makes it an effective catalyst for various transformations. youtube.com For example, imidazole can catalyze the hydrolysis of esters. youtube.com

In the context of multicomponent reactions, imidazole has been used as an organocatalyst for the synthesis of highly functionalized and structurally diverse molecules. rsc.org It facilitates the in situ generation of reactive intermediates, such as aryl/alkylylidenemalononitrile derivatives, which then react with various nucleophiles to form a wide range of heterocyclic and carbocyclic compounds. rsc.org This approach offers a straightforward method for accessing molecules with potential biological applications under nearly neutral reaction conditions. rsc.org

Furthermore, inspired by the catalytic activity of histidyl residues in enzymes, imidazolium-based ionic liquids have been developed as dual solvent-catalysts for esterification reactions. researchgate.net This highlights the potential of the imidazole moiety to be incorporated into more complex systems to achieve efficient and sustainable catalysis. researchgate.net

Exploration in Heterogeneous and Homogeneous Catalysis

Imidazole derivatives have been explored in both heterogeneous and homogeneous catalysis. google.com Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often benefits from the well-defined molecular structure of imidazole-based metal complexes. rsc.org

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. nih.gov Imidazole derivatives can be immobilized on solid supports, such as polymers or silica (B1680970), to create heterogeneous catalysts. nih.govmst.edu For example, polymer-supported imidazole ionic liquid catalysts have been prepared for the cycloaddition of CO2 with epoxides to produce cyclic carbonates with high selectivity. google.com These supported catalysts are often simple to prepare, exhibit good thermal stability, and can be used under mild reaction conditions without the need for organic solvents or co-catalysts. google.com

The use of polymer-supported catalysts is a significant area of research, with various inorganic and organic polymer supports being utilized for the synthesis of imidazole derivatives themselves. nih.gov These methods aim to overcome the limitations of conventional synthesis, such as time-consuming reactions and the use of costly or moisture-sensitive catalysts. nih.gov

Materials Science Applications of Imidazole Carboxamide Systems

The unique properties of the imidazole ring also lend themselves to applications in materials science, particularly in the development of advanced polymers and functional materials like ionic liquids.

Integration into Polymer Chemistry and Polymer-Supported Systems

The integration of imidazole derivatives into polymers is a promising strategy for creating functional materials with catalytic or other specialized properties. nih.gov Polymer-supported imidazole catalysts combine the catalytic activity of the imidazole moiety with the robustness and ease of handling of a polymer backbone. thieme-connect.com

One approach involves the immobilization of metal complexes with imidazole-containing ligands onto a polymer support, such as polystyrene. rsc.org These heterogeneous catalysts have been successfully used in the ring-opening polymerization of lactones, demonstrating excellent molecular weight control and the potential for catalyst reuse. rsc.org The low metal content in the resulting polymer makes these systems attractive for producing metal-free renewable polymers. rsc.org

Another strategy involves creating polymers with imidazole functionalities directly incorporated into the polymer chain or as side groups. For instance, highly ordered imidazolyl-functionalized mesoporous phenolic resins have been synthesized. rsc.org These materials can act as cooperative catalysts for CO2 fixation, where the imidazole groups work synergistically with phenolic hydroxyl groups. rsc.org

Development of Ionic Liquids and Functional Materials

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C that have gained significant attention as "green" solvents and functional materials. frontiersin.org Their properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for a wide range of applications, including catalysis, materials synthesis, and electrochemistry. mst.edufrontiersin.org

The structure of the imidazolium (B1220033) cation, including the length of the N-alkyl chain, can significantly influence the physicochemical properties of the IL, such as its viscosity, conductivity, and surface tension. nih.govnih.gov For example, increasing the alkyl chain length on the imidazole moiety can affect the critical micelle concentration of surfactants in aqueous solutions of these ILs. mst.edu

Imidazolium-based ILs have been used as dual solvent-catalysts and have been functionalized to create materials for various applications. researchgate.nettaylorfrancis.com For example, they can be immobilized on solid supports to create heterogeneous catalysts or incorporated into polymer matrices to form gel-polymer electrolytes for batteries. mst.edu The unique properties of these ILs can be transferred to the resulting materials, sometimes leading to synergistic effects and new electrocatalytic activities. taylorfrancis.com

Applications in Advanced Optical Materials (e.g., Dyes, Smart Inks)

There is currently no specific information available from the conducted research regarding the application of N-octyl-1H-imidazole-1-carboxamide in advanced optical materials such as dyes or smart inks. The exploration of imidazole derivatives in this field is an emerging area of research.

Biological Activity Mechanisms (Preclinical and In Vitro Investigations)

The imidazole moiety is a key component in many biologically active compounds, and its derivatives have been the subject of extensive preclinical and in vitro studies. These investigations have shed light on their potential as antimicrobial, antifungal, antitubercular, and anticancer agents.

The antimicrobial and antifungal properties of imidazole derivatives are well-established, with several mechanisms of action identified.

A study on novel imidazole carboxamide derivatives demonstrated their potential to inhibit the growth of various bacterial and fungal strains. asianpubs.org While the precise pathways inhibited by this compound are not specifically known, related compounds have been shown to be effective. For instance, a series of synthesized N-phenyl-1H-imidazole-4-carboxamide derivatives exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. asianpubs.org The mechanism for some antifungal imidazoles involves the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. nih.gov However, other imidazole derivatives exert their antifungal effects through different pathways, such as the induction of reactive oxygen species (ROS). nih.gov

Imidazole-based compounds can interfere with critical cellular processes in microbes. Some imidazole derivatives are known to disrupt bacterial DNA replication and cell wall synthesis. mdpi.com For certain antifungal imidazoles, at higher concentrations, the mechanism shifts from growth inhibition to direct membrane damage, leading to cell death. nih.gov This dual-action capability makes them versatile antimicrobial agents.

A study on a series of novel imidazole carboxamide derivatives revealed significant antimicrobial activity. The minimum inhibitory concentration (MIC) values for selected compounds against various bacterial and fungal strains are presented below.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| N-phenyl-1H-imidazole-4-carboxamide (6a) | 12.5 | 25 | 25 | 50 | 25 | 50 |

| N-(4-chlorophenyl)-1H-imidazole-4-carboxamide (6f) | 12.5 | 25 | 50 | 50 | 50 | 25 |

| N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (6g) | 25 | 12.5 | 50 | 25 | 50 | 50 |

| Data sourced from a study on novel imidazole carboxamide derivatives. asianpubs.org |

The emergence of drug-resistant Mycobacterium tuberculosis has spurred the search for new antitubercular agents, with imidazole-containing compounds showing considerable promise. nih.gov A notable example is delamanid, a nitro-imidazole derivative approved for the treatment of multidrug-resistant tuberculosis. nih.gov

Research into novel imidazole carboxamide derivatives has identified compounds with significant in vitro activity against Mycobacterium tuberculosis H37Rv. asianpubs.org Specifically, N-(4-nitrophenyl)-1H-imidazole-4-carboxamide and N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide demonstrated potent antitubercular effects. asianpubs.org The mechanism of action for many antitubercular imidazoles is linked to the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

The following table summarizes the antitubercular activity of selected imidazole carboxamide derivatives.

| Compound | M. tuberculosis H37Rv (MIC, µg/mL) |

| N-(4-nitrophenyl)-1H-imidazole-4-carboxamide (6e) | 3.12 |

| N-(3,4-dichlorophenyl)-1H-imidazole-4-carboxamide (6j) | 3.12 |

| Isoniazid (Standard) | 0.2 |

| Data sourced from a study on novel imidazole carboxamide derivatives. asianpubs.org |

The imidazole scaffold is present in numerous anticancer agents, and its derivatives have been investigated for their potential to combat various cancers. ijsrtjournal.comnih.gov One preclinical study focused on 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a specific inhibitor of protein kinase C-iota (PKC-ι), which is overexpressed in several cancers. nih.gov In vivo studies using a murine model with prostate carcinoma showed that treatment with ICA-1s resulted in a significant reduction in tumor growth. nih.gov The tumors in treated mice grew at nearly half the rate of those in untreated mice. nih.gov

While direct preclinical anticancer data for this compound is not available, the findings for ICA-1s highlight the therapeutic potential of the imidazole carboxamide core structure. Imidazole-based antifungal drugs like clotrimazole, econazole, and ketoconazole (B1673606) have also been noted for their anticancer properties, which are attributed to mechanisms such as disrupting the glycolytic pathway and inhibiting cytochrome P450 enzymes. dergipark.org.tr

Preclinical Anticancer Investigations

Cell Proliferation Inhibition and Apoptosis Induction in Cell Lines

Currently, there is no specific research available on the effects of this compound on cell proliferation and apoptosis. However, studies on other imidazole derivatives suggest that this class of compounds holds potential as anti-proliferative and pro-apoptotic agents.

For instance, a 2024 study investigated the anti-leukemic properties of four novel imidazole derivatives (L-4, L-7, R-35, and R-NIM04). The findings indicated that all four compounds inhibited the proliferation of the NB4 acute promyelocytic leukemia cell line. The anti-proliferative effect was associated with the induction of apoptosis. nih.gov One of the derivatives, L-7, also demonstrated anti-proliferative activity against the K562 chronic myeloid leukemia cell line. nih.govresearchgate.net

Furthermore, research on other carboxamide-containing molecules has highlighted their role in inducing apoptosis. A study on N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide identified it as a novel inducer of apoptosis, showing sub-micromolar potencies for both caspase induction and growth inhibition in various cancer cell lines. Similarly, 5-aminoimidazole-4-carboxamide (B1664886) riboside (AICAR) has been shown to induce apoptosis in human myeloid cells. scienceopen.com Benzimidazole (B57391) derivatives have also been noted for their anticancer properties, which include the induction of apoptosis and cell cycle arrest. nih.gov These findings underscore the potential of the imidazole-carboxamide scaffold in cancer research, though direct evidence for this compound is currently lacking.

Targeting Specific Molecular Pathways (e.g., Enzyme Inhibition, DNA Damage)

Specific studies on the molecular targets of this compound have not yet been published. However, research into related imidazole carboxamide derivatives points towards several potential mechanisms of action, primarily centered around enzyme inhibition and, to a lesser extent, DNA damage.

The imidazole scaffold is a key component in many molecules designed as enzyme inhibitors. For example, various imidazole derivatives have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair. nih.gov Inhibition of PARP is a therapeutic strategy for cancers with deficiencies in other DNA repair pathways. nih.gov Specifically, 2-phenyl-benzimidazole-4-carboxamide derivatives have been designed and evaluated for their PARP-1 inhibitory activity. nih.gov

Another area of investigation for imidazole carboxamides is the inhibition of viral enzymes. Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of the SARS-CoV-2 main protease, a vital enzyme for viral replication. rsc.org

The broader class of carboxamide derivatives has also been explored for its ability to target various enzymes involved in cancer progression, such as topoisomerases. nih.gov While these studies provide a framework for the potential molecular interactions of imidazole carboxamides, the specific pathways targeted by this compound remain to be elucidated. There is currently no direct evidence to suggest that this compound is involved in DNA damage.

Hypolipidemic Effects in In Vivo Animal Models

While direct in vivo studies on the hypolipidemic effects of this compound are not available, research on structurally similar N-(benzoylphenyl)-imidazole-carboxamide derivatives has demonstrated significant lipid-lowering activity in animal models. These studies typically utilize Triton WR-1339 to induce hyperlipidemia in rats, providing a model to assess the efficacy of potential hypolipidemic agents. jst.go.jpscielo.br

A 2022 study reported that benzoylphenyl carboxamides containing a substituted and unsubstituted imidazole ring reduced triglyceride levels by 54–65% in Triton WR-1339-induced hyperlipidemic rats. scielo.br Another study in 2018 on novel benzimidazole-2-carboxamide derivatives also showed a statistically significant decrease in triglyceride (TG), low-density lipoprotein (LDL), and total cholesterol (TC) levels, along with a significant increase in high-density lipoprotein (HDL) levels after administration to hyperlipidemic rats. jst.go.jpnih.govresearchgate.net

The following table summarizes the in vivo hypolipidemic effects of some N-(benzoylphenyl)-carboxamide derivatives, which are structurally related to this compound.

Table 1: In Vivo Hypolipidemic Effects of N-(benzoylphenyl)-carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats

| Compound | Dose | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on LDL-Cholesterol | Effect on HDL-Cholesterol | Reference |

|---|---|---|---|---|---|---|

| Benzoylphenyl carboxamides with imidazole ring | Not specified | 54-65% reduction | Not specified | Not specified | Not specified | scielo.br |

| Benzimidazole-2-carboxamide derivative (Cmpd 7) | 30 mg/kg | Significant decrease | Significant decrease | Significant decrease | Significant increase | jst.go.jp |

| Benzimidazole-2-carboxamide derivative (Cmpd 8) | 30 mg/kg | Significant decrease | Significant decrease | Significant decrease | Significant increase | jst.go.jp |

Modulation of Lipid Metabolism Pathways

The precise mechanisms by which this compound might modulate lipid metabolism are unknown due to a lack of specific research. However, studies on related compounds suggest potential pathways. Fibrate drugs, which share some structural similarities with these carboxamide derivatives, are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha. scielo.br Activation of PPAR-alpha influences the expression of genes involved in lipid metabolism, leading to reduced production of apoC-III and increased lipoprotein lipase (B570770) activity, which in turn lowers circulating triglyceride-rich lipoproteins. scielo.br

The hypolipidemic effects observed with benzimidazole carboxamide derivatives are thought to be partly due to the downregulation of genes that are typically overexpressed in Triton WR-1339 treated rats. jst.go.jp It is also plausible that these compounds interact with PPAR-alpha, given their structural resemblance to fibrates. jst.go.jp Furthermore, the presence of a heterocyclic aromatic ring capable of hydrogen bonding, a large lipophilic moiety, and a carboxamide linkage are considered important for the anti-hyperlipidemic effects of these compounds. semanticscholar.org

Influence on Plasma Lipid Profiles

There is no available data on the influence of this compound on plasma lipid profiles. However, studies on related N-(benzoylphenyl) pyrrole-2-carboxamide and benzimidazole-carboxamide derivatives have shown significant positive modulation of plasma lipid profiles in hyperlipidemic rat models. jst.go.jpsemanticscholar.org

These studies consistently report a significant reduction in plasma levels of triglycerides, total cholesterol, and LDL-cholesterol. jst.go.jpsemanticscholar.org Concurrently, a significant elevation in HDL-cholesterol levels is often observed. jst.go.jpsemanticscholar.org This shift in the lipid profile is considered beneficial and suggests a potential for these classes of compounds in managing dyslipidemia. The modulation of plasma lipid profiles is a key indicator of the hypolipidemic potential of a compound.

Plant Growth Regulation and Phyto-Chemical Interactions

There is currently no scientific literature available regarding the effects of this compound on plant growth regulation or its phyto-chemical interactions.

Modulation of Root and Shoot Elongation

No studies have been conducted to evaluate the impact of this compound on the elongation of plant roots and shoots. However, it is noteworthy that a different but related compound, imidazole-4-carboxamide (ICA), has been identified as a plant growth regulator. ICA was isolated from the fairy ring-forming fungus Lepista sordida and has been shown to inhibit the growth of turfgrass and rice seedlings. nih.govresearchgate.net Interestingly, under certain greenhouse conditions, ICA increased rice grain yield. nih.gov The derivatization of ICA has also led to the discovery of compounds with unexpected elongation activity in both the root and shoot of rice. researchgate.net These findings highlight the potential of the imidazole carboxamide scaffold in plant science, although the specific effects of the N-octyl derivative are yet to be explored.

Antioxidant Activity Investigations

The imidazole ring is a key structural motif in many biologically active molecules and has been associated with antioxidant properties. researchgate.net This has led to investigations into the potential for imidazole derivatives, including this compound, to act as antioxidants.

Radical Scavenging Mechanisms

While direct studies on the radical scavenging mechanisms of this compound are limited, the antioxidant activity of the broader class of imidazole derivatives has been documented. The proposed mechanisms often involve the ability of the imidazole ring to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov The nitrogen atoms within the imidazole ring can play a crucial role in this process.

Research on various imidazole derivatives has shown their capacity to scavenge different types of reactive oxygen species (ROS). nih.gov The antioxidant properties can be influenced by the nature and position of substituents on the imidazole core. For instance, studies on other imidazole-containing compounds have demonstrated their ability to reduce lipid peroxidation, a key process in cellular damage induced by oxidative stress. nih.gov It is hypothesized that this compound may exhibit similar properties, although specific experimental data is needed for confirmation.

Protective Effects in In Vitro Models

The potential of imidazole derivatives to protect cells from oxidative damage has been explored in various in vitro models. mdpi.comacs.orgwisdomlib.org For example, studies on different imidazole compounds have shown protective effects in cell-based assays where oxidative stress is induced. wisdomlib.org These effects are often attributed to the compound's ability to mitigate the damaging effects of free radicals on cellular components like DNA, proteins, and lipids.

In the context of this compound, while specific in vitro protective effect studies are not prominently available, the known antioxidant capacity of the imidazole scaffold suggests a potential for such activity. researchgate.net The lipophilic N-octyl chain could enhance its interaction with cell membranes, potentially influencing its efficacy in protecting against lipid peroxidation. Further research, including specific in vitro assays with this compound, is necessary to fully elucidate its protective effects and mechanisms of action.

Future Directions and Emerging Research Avenues for N Octyl 1h Imidazole 1 Carboxamide

Development of Sustainable Synthesis Techniques for Imidazole (B134444) Carboxamide Derivatives

The chemical industry's shift towards green chemistry has spurred the development of environmentally friendly methods for synthesizing imidazole derivatives. nih.govorganic-chemistry.org Traditional synthesis routes are often being replaced by more sustainable alternatives that reduce waste, avoid harsh conditions, and utilize reusable catalysts. rsc.org

Future research is focused on several key areas of sustainable synthesis applicable to N-octyl-1H-imidazole-1-carboxamide:

Solvent-Free and Microwave-Assisted Reactions: One-pot syntheses conducted under solvent-free conditions, sometimes enhanced by microwave irradiation, offer significant advantages, including high yields, simplified setups, and mild reaction conditions. organic-chemistry.org These methods are being explored for the creation of various substituted imidazoles and could be adapted for the efficient production of N-alkylated imidazole carboxamides.

Heterogeneous Catalysis: The use of solid catalysts, particularly nanocatalysts like zinc oxide (ZnO) or copper-based nanoparticles, is a promising avenue. rsc.orgmdpi.com These catalysts are often reusable and can facilitate reactions with high efficiency and selectivity, minimizing waste and environmental impact. rsc.org Research into copper-catalyzed N-arylation of imidazoles, for example, could be extended to the N-alkylation required for this compound. mit.edu

Water-Based Synthesis: Performing reactions in water is a key goal of green chemistry. An "all water" one-pot synthesis has been successfully used for creating benzimidazole-2-carboxamides, suggesting that similar aqueous routes could be developed for other imidazole carboxamide derivatives. nih.gov

These sustainable approaches not only make the synthesis of compounds like this compound more economical and environmentally benign but also open up new possibilities for creating a wider range of derivatives with tailored properties. nih.govorganic-chemistry.org

Exploration in Nanotechnology and Biocompatible Materials Development

The unique structure of this compound, with its hydrophilic imidazole head and lipophilic octyl tail, makes it an excellent candidate for applications in nanotechnology and the development of biocompatible materials.

Nanoparticle Functionalization: Imidazole-based ligands have been used to create stable and biocompatible coatings for quantum dots. nih.gov The imidazole groups anchor strongly to the nanoparticle surface, while other parts of the molecule can be modified to ensure water solubility and allow for further functionalization, for instance, with targeting molecules for medical applications. nih.gov The amphiphilic nature of this compound could be similarly exploited to stabilize nanoparticles in various environments.

Drug Delivery Systems: Nanotechnology offers new ways to deliver drugs more effectively. For instance, nano-emulgels are being developed to improve the cellular permeability of potent but poorly soluble anticancer compounds. nih.gov The surfactant-like properties of this compound could make it a useful component in such nano-formulations, helping to encapsulate and deliver therapeutic agents to target cells.

Biocompatible Hydrogels: Imidazolium (B1220033) salts, which are structurally related to this compound, have been incorporated into hydrogels with potent antimicrobial properties. nih.gov These materials have shown effectiveness against drug-resistant bacteria while remaining biocompatible with human cells, making them promising for use in medical implants and wound dressings. nih.gov The long alkyl chain of the N-octyl derivative could further enhance these properties by facilitating interaction with lipid membranes. Studies on other N-acyl-1H-imidazole-1-carbothioamides have also demonstrated high biocompatibility, supporting the potential of this class of compounds in biomaterials. nih.gov

Expanding Catalytic Applications in Diverse Organic Transformations

The imidazole moiety is a well-known participant in catalytic processes, both in biological systems and in synthetic chemistry. nih.govnih.gov The nitrogen atoms of the imidazole ring can act as both proton donors and acceptors, as well as nucleophiles, making them highly versatile in catalysis. nih.govmdpi.com

Future research into the catalytic applications of this compound could explore:

Ligands for Metal-Catalyzed Reactions: Imidazole derivatives are widely used as ligands that coordinate with metal centers to create active catalysts. researchgate.net For example, imidazole-functionalized materials have been used to immobilize oxovanadium(IV) catalysts for oxidation reactions. rsc.org The this compound could be investigated as a ligand in similar systems, where the octyl group might influence solubility and catalyst recovery.

Organocatalysis: The imidazole ring itself can act as a catalyst. Research has shown that imidazole can catalyze the decomposition of tetrahedral intermediates in ester hydrolysis, a process that is fundamental to many organic reactions. rsc.org The specific structure of this compound could be tailored to influence the stereoselectivity and efficiency of various organic transformations.

Enzyme Mimics: Given the presence of the imidazole-containing amino acid histidine in the active sites of many enzymes, there is great interest in developing synthetic imidazole derivatives that can mimic enzyme activity. nih.govnih.gov Copper-imidazole complexes, for example, have been created that exhibit oxidase-like activity. nih.gov The this compound could serve as a scaffold for designing new enzyme mimics with tailored substrate specificities.

Integration into Multi-functional Molecular Architectures

The versatility of the imidazole carboxamide scaffold allows for its incorporation into larger, more complex molecules with multiple functionalities. mdpi.com This is a rapidly growing area of research with applications ranging from materials science to medicine.

Advanced Materials: Imidazole units are being integrated into sophisticated materials with unique properties. For example, crystalline two-dimensional polymers composed of benzimidazole (B57391) units have been shown to exhibit exceptionally high proton conductivity, making them promising for applications in fuel cells. acs.org Imidazole-based frameworks are also being investigated for their fluorescent properties, which could be harnessed in sensors and organic light-emitting diodes (OLEDs). rsc.org The N-octyl group in this compound could be used to tune the self-assembly and processing of such materials.

Targeted Therapeutics: In medicinal chemistry, the imidazole carboxamide core is a key component in the design of highly specific drugs. Derivatives have been developed as potent and selective agonists for TGR5, a receptor involved in metabolic diseases, and as inhibitors of PARP-1, an important target in cancer therapy. nih.govnih.gov The this compound could be used as a starting point for developing new therapeutics, where the octyl chain could be modified to optimize interactions with the biological target.

Plant Growth Regulators: Interestingly, imidazole-4-carboxamide (ICA) and its derivatives, known as "fairy chemicals," have been found to regulate plant growth. researchgate.net The synthesis of various arylated ICA derivatives has led to the discovery of compounds that can promote root and shoot elongation. researchgate.net This opens up the possibility of developing this compound-based compounds for agricultural applications.

Advanced Mechanistic Studies on Biological Targets and Pathways

A significant area of future research will be to elucidate the specific biological targets and mechanisms of action for this compound. The imidazole carboxamide scaffold is present in a wide range of biologically active compounds, suggesting that this derivative could have interesting therapeutic potential. nih.govacs.org